
Ethyltriacetoxysilane
Overview
Description
Preparation Methods
Ethyltriacetoxysilane can be synthesized through the reaction of ethyltrichlorosilane with acetic anhydride and sodium acetate . The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:
C2H5SiCl3+3(CH3CO)2O+3NaOAc→C2H5Si(OAc)3+3NaCl+3CH3COOH
In industrial settings, the production of triacetoxyethylsilane involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyltriacetoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, triacetoxyethylsilane hydrolyzes to form silanols and acetic acid.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxanes.
Substitution: This compound can participate in substitution reactions where the acetoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Ethyltriacetoxysilane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of triacetoxyethylsilane involves its hydrolysis to form silanols and acetic acid. The silanols can then condense to form siloxane bonds, which contribute to the compound’s adhesive and cross-linking properties . The molecular targets and pathways involved in these processes include the formation of stable silicon-oxygen bonds and the interaction with various substrates to enhance adhesion .
Comparison with Similar Compounds
Ethyltriacetoxysilane can be compared with other similar compounds such as:
Ethyltriethoxysilane: Similar to triacetoxyethylsilane but with ethoxy groups instead of acetoxy groups.
Mthis compound: Contains a methyl group instead of an ethyl group.
Vinyltriacetoxysilane: Contains a vinyl group, which provides additional reactivity for polymerization reactions.
This compound is unique due to its specific combination of acetoxy groups and ethyl group, which provide a balance of reactivity and stability for various applications .
Biological Activity
Ethyltriacetoxysilane (ETAS), a silane compound with the chemical formula CHOSi, is primarily utilized in various industrial applications, including adhesives and sealants. Its biological activity is noteworthy due to its rapid hydrolysis in aqueous environments, leading to the production of acetic acid and trisilanol. This article provides a comprehensive overview of the biological activity of ETAS, focusing on its toxicity, environmental impact, and potential applications based on recent research findings.
This compound is characterized by its ability to hydrolyze quickly in moist conditions, with a half-life of less than 13 seconds. The hydrolysis products include acetic acid and trisilanol, which are responsible for the observed biological effects. The structural formula is depicted as follows:
Hydrolysis Reaction
The hydrolysis reaction can be summarized as:
Acute Toxicity
The acute toxicity of ETAS has been evaluated in various studies. The oral LD50 value in rats is reported to be 1462 mg/kg, indicating moderate toxicity. Clinical signs observed included lethargy, salivation, and gastrointestinal irritation, primarily attributed to acetic acid production during hydrolysis .
Toxicity Summary Table:
Endpoint | Value | Reference |
---|---|---|
Oral LD50 (rats) | 1462 mg/kg | OECD SIDS Profile |
Skin Irritation | Severe | OECD SIDS Profile |
Eye Irritation | Severe | OECD SIDS Profile |
Inhalation Irritation | Likely severe | OECD SIDS Profile |
Repeated Dose Toxicity
In a 7-day range-finding study, doses of ETAS were administered to rats at levels up to 1000 mg/kg/day. Significant lesions were observed in the stomach and esophagus due to corrosive effects from acetic acid. This study indicated that lower doses would be necessary for longer-term studies to avoid severe health impacts .
Environmental Impact
ETAS exhibits low bioaccumulation potential due to its rapid hydrolysis. It is classified as having low priority for further environmental assessment because of its transient nature in aquatic environments. The biodegradation rate for acetic acid, a primary hydrolysis product, is approximately 74% after 14 days under aerobic conditions .
Biodegradation Summary Table:
Substance | Biodegradation Rate | Study Reference |
---|---|---|
This compound | Rapid (transient) | OECD SIDS Profile |
Acetic Acid | 74% after 14 days | National Institute Report |
Wood Treatment
A notable application of ETAS is in the acetylation of wood. Research has demonstrated that ETAS can enhance the dimensional stability and resistance to biological degradation of Scots pine sapwood when used with acetic acid as a solvent and sulfuric acid as a catalyst . This treatment improves the wood's durability against environmental stressors.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of silane compounds similar to ETAS. Modified siloxanes have shown reduced biofilm formation from marine bacteria such as Cobetia marina, indicating potential applications in antifouling coatings . These findings suggest that ETAS could be beneficial in developing non-toxic antifouling agents.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing ethyltriacetoxysilane in laboratory settings?
- Methodological Answer : Synthesis typically involves the reaction of ethylsilane derivatives with acetic anhydride under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm molecular structure, complemented by Fourier-transform infrared spectroscopy (FTIR) for functional group validation. Purity assessment should employ high-performance liquid chromatography (HPLC) or gas chromatography (GC), with thresholds ≥95% for research-grade applications .
Q. How should researchers safely handle this compound, given its reactivity?
- Methodological Answer : Use inert atmosphere techniques (e.g., gloveboxes or Schlenk lines) to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and vapor-certified respirators. Storage conditions should adhere to anhydrous environments (<5% humidity) at 2–8°C. Waste disposal must follow protocols for reactive silanes, including neutralization with ethanol-water mixtures .
Q. What are the best practices for documenting this compound usage in experimental protocols?
- Methodological Answer : Include batch-specific details (CAS 17689-77-9, purity grade, manufacturer), reaction stoichiometry, solvent systems, and temperature profiles. Cross-reference raw data (e.g., NMR spectra, chromatograms) in supplementary materials, adhering to journal guidelines for reproducibility .
Advanced Research Questions
Q. How does this compound’s stability vary under different solvent systems, and how can researchers mitigate premature hydrolysis?
- Methodological Answer : Stability studies should compare hydrolysis rates in polar aprotic (e.g., THF, DMF) vs. nonpolar solvents (e.g., hexane) using kinetic assays (e.g., time-resolved FTIR). To prevent hydrolysis, pre-dry solvents over molecular sieves and employ scavengers like triethylamine. Quantitative analysis via ²⁹Si NMR can track silanol byproduct formation .
Q. What experimental strategies resolve contradictions in reported efficacy of this compound as a crosslinking agent for polysiloxane composites?
- Methodological Answer : Conduct controlled comparisons of crosslink density (via swelling tests or dynamic mechanical analysis) while isolating variables such as curing temperature (80–150°C), catalyst type (e.g., dibutyltin dilaurate vs. titanium chelates), and substrate pre-treatment. Meta-analyses of prior studies should account for methodological disparities in stoichiometry and characterization techniques .
Q. How can researchers design experiments to evaluate this compound’s synergistic effects with other modifiers (e.g., amino-functional silanes) in hybrid material systems?
- Methodological Answer : Use factorial design of experiments (DoE) to test interactions between this compound and co-modifiers. Variables include molar ratios, curing schedules, and substrate porosity. Performance metrics might encompass water contact angle, mechanical strength (tensile testing), and thermal stability (TGA/DSC). Statistical validation (ANOVA) is critical to distinguish synergistic effects from additive interactions .
Q. Data Analysis & Presentation
Q. How can researchers enhance reproducibility when reporting this compound-based formulations?
Properties
IUPAC Name |
[diacetyloxy(ethyl)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJLGCBCRCSXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027792 | |
Record name | Ethyltriacetoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Off-white liquid with an odor of acetic acid; mp = 8.4 deg C; [OECD SIDS: IUCLID Data Set] Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS] | |
Record name | Silanetriol, 1-ethyl-, 1,1,1-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriacetoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14250 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
Record name | Ethyltriacetoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14250 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17689-77-9 | |
Record name | Ethyltriacetoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17689-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyltriacetoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriol, 1-ethyl-, 1,1,1-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriacetoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3027792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetoxyethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLTRIACETOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38023A64VV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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